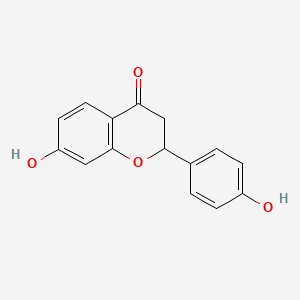

Liquiritigenin

Beschreibung

Eigenschaften

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274339, DTXSID90961898 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-97-8, 41680-09-5 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Liquiritigenin in Cancer Cells

Introduction

This compound (LQ), a dihydroflavone derived from the medicinal plant Glycyrrhiza uralensis (licorice root), has garnered significant attention for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Preclinical studies across a range of cancer types have demonstrated that this compound exerts its antitumor effects through a complex interplay of molecular mechanisms. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The information is supported by quantitative data, detailed experimental methodologies, and visual diagrams of the implicated pathways.

Core Mechanisms of Action

This compound's anticancer activity is not mediated by a single pathway but rather by its ability to modulate a network of interconnected cellular processes. The primary mechanisms include the induction of apoptosis, induction of autophagy, arrest of the cell cycle, and inhibition of metastasis, all of which are orchestrated through the regulation of critical signaling cascades.

Induction of Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in various cancer cells.[2] This process is primarily achieved through the intrinsic (mitochondrial) pathway. LQ treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn disrupts the mitochondrial membrane potential.[3] This disruption facilitates the release of cytochrome c into the cytoplasm, activating a cascade of caspase proteins.

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates the expression of pro-apoptotic proteins such as Bax.[3][4]

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), culminating in the cleavage of essential cellular substrates like PARP and subsequent cell death.[3][5]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies have shown that LQ treatment causes cells to accumulate in the G2/M phase of the cell cycle.[6] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[1]

Inhibition of Metastasis and Invasion

Metastasis is a critical process in cancer progression and a major cause of mortality. This compound has been shown to inhibit the invasion and migration of cancer cells through several mechanisms:[1]

-

Epithelial-to-Mesenchymal Transition (EMT): LQ can reverse the EMT process by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin and Vimentin.[1][7]

-

Matrix Metalloproteinases (MMPs): It downregulates the expression and activity of MMPs, such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[1]

-

Signaling Pathway Inhibition: The anti-metastatic effects are often linked to the inactivation of pathways like PI3K/Akt, which are known to promote cell migration and invasion.[8]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. In several cancer contexts, this compound induces autophagy that appears to be linked to apoptosis.[5][9] Treatment with LQ increases the formation of autophagosomes and enhances the expression of key autophagy markers like LC3-II, Beclin-1, and ATG7.[5] This autophagic response is often observed in conjunction with the inhibition of the PI3K/Akt/mTOR pathway.[5]

Modulation of Core Signaling Pathways

The diverse anticancer effects of this compound are rooted in its ability to target and modulate central signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound consistently demonstrates an inhibitory effect on this pathway across various cancer cell types.[1][2][5][6] It reduces the phosphorylation levels of key components including PI3K, Akt, and mTOR, effectively inactivating the cascade.[5][6] This inactivation contributes to decreased cell proliferation, cell cycle arrest, and the induction of both apoptosis and autophagy.[5][6]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, regulates a wide array of cellular processes. This compound's effect on this pathway is nuanced. It has been shown to suppress the phosphorylation and activation of ERK, which is typically associated with cell proliferation.[3] Conversely, it activates the stress-related JNK and p38 pathways, which are linked to the induction of apoptosis.[3][10] This dual regulation shifts the cellular balance away from survival and towards programmed cell death.

Caption: Differential regulation of MAPK pathways by this compound.

NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound exerts anti-inflammatory and anticancer effects by inhibiting this pathway.[1][11] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] By stabilizing IκBα, this compound blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and survival factors.[11]

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effective Concentration Range | Observed Effect | Citation(s) |

| Breast Cancer | MDA-MB-231, BT549 | 20 - 100 µM | Decreased cell viability, induced apoptosis | [1][7] |

| Melanoma | B16F10 | 100 - 200 µM | Inhibited cell growth | [1] |

| Oral Cancer | CAL-27, SCC-9 | 200 - 400 µM | Induced apoptosis and autophagy | [5] |

| Lung Squamous Cell | SK-MES-1, NCI-H520 | Dose-dependent | Inhibited viability and proliferation | [6] |

| Colorectal Cancer | HCT116 | Dose-dependent | Inhibited proliferation and invasion | [8] |

| Hepatocellular Carcinoma | PLC/PRL/5, HepG2 | 400 µM | Reduced viability, induced apoptosis | [3] |

Table 2: Molecular Effects of this compound Treatment

| Cancer Type | Key Molecular Change | Method | Result | Citation(s) |

| Prostate Cancer | E-cadherin / N-cadherin | Western Blot | Increased E-cadherin, Decreased N-cadherin | [1] |

| Triple-Negative Breast Cancer | BRCA1 Expression | Western Blot, RT-PCR | Increased BRCA1 mRNA and protein | [7] |

| Triple-Negative Breast Cancer | Caspase-3 Activity | Colorimetric Assay | Enhanced Caspase-3 activity | [7] |

| Oral Cancer | p-Akt / Akt ratio | Western Blot | Dose-dependent decrease | [5] |

| Lung Squamous Cell | p-PI3K, p-Akt, p-mTOR | Western Blot | Reduced phosphorylation levels | [6] |

| Hepatocellular Carcinoma | p-ERK / p-JNK / p-p38 | Western Blot | Decreased p-ERK, Increased p-JNK & p-p38 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for a cell viability MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated on a shaker for 10 minutes.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are analyzed within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

References

- 1. mdpi.com [mdpi.com]

- 2. Harnessing this compound: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Tumor Cell Death through Mitogen-Activated Protein Kinase- (MPAKs-) Mediated Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts the anti-cancer role in oral cancer via inducing autophagy-related apoptosis through PI3K/AKT/mTOR pathway inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Cell Cycle Arrest and Apoptosis in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound decreases tumorigenesis by inhibiting DNMT activity and increasing BRCA1 transcriptional activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Colorectal Cancer Proliferation, Invasion, and Epithelial-to-Mesenchymal Transition by Decreasing Expression of Runt-Related Transcription Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. librarysearch.mdx.ac.uk [librarysearch.mdx.ac.uk]

- 11. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Liquiritigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquiritigenin, a flavanone predominantly found in the roots of Glycyrrhiza species (licorice), has emerged as a promising natural compound with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and anti-diabetic properties. We present a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of the critical signaling pathways modulated by this flavonoid. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound (LQ) is a bioactive flavonoid that has garnered significant scientific interest due to its diverse pharmacological effects.[1] Structurally, it is a dihydroxyflavanone and an aglycone of liquiritin.[3] Preclinical evidence strongly supports its potential as a therapeutic agent for a variety of human diseases, underpinned by its antioxidant, anti-inflammatory, and anti-proliferative actions.[1] This guide synthesizes the current understanding of this compound's biological activities, providing a technical foundation for its continued exploration in a therapeutic context.

Core Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][4][5] By suppressing the activation of NF-κB, this compound effectively reduces the production of pro-inflammatory mediators.

Key Mechanisms:

-

Inhibition of NF-κB Activation: this compound prevents the phosphorylation and subsequent degradation of I-κBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][5]

-

Downregulation of Pro-inflammatory Cytokines and Enzymes: Treatment with this compound has been shown to dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][4][5] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

Signaling Pathway:

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer types by modulating multiple oncogenic signaling pathways, inducing apoptosis, and inhibiting cell proliferation.[1]

Key Mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.[1]

-

Cell Cycle Arrest: It can halt the cell cycle progression in cancer cells by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[1]

-

Inhibition of Key Signaling Pathways: this compound is known to suppress the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[1] In oral cancer, it has been shown to induce autophagy-related apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[6]

Signaling Pathway:

Caption: Anticancer effect of this compound through PI3K/Akt/mTOR pathway inhibition.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.[7][8]

Key Mechanisms:

-

Amelioration of Cognitive Impairment: Studies have shown that this compound can improve memory and cognitive deficits in animal models.[7]

-

Cholinergic System Modulation: It inhibits acetylcholinesterase activity, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[7]

-

Upregulation of Neurotrophic Factors: this compound increases the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.[7]

-

Activation of Pro-survival Signaling: It promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), key components of pro-survival signaling cascades in neurons.[7]

-

Protection Against Glutamate-Induced Apoptosis: this compound protects hippocampal neuronal cells from glutamate-induced apoptosis by inhibiting Ca2+ influx, reducing reactive oxygen species (ROS) production, and suppressing the activation of MAPKs like p38, ERK, and JNK.[9]

Experimental Workflow:

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Hepatoprotective Activity

This compound has demonstrated protective effects against liver injury induced by various toxins.[4][10][11]

Key Mechanisms:

-

Antioxidant Effects: It enhances the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of the antioxidant response.[10] This leads to the increased expression of antioxidant enzymes.

-

Anti-inflammatory Action in the Liver: this compound can ameliorate alcohol-induced liver inflammation by regulating the SphK1/S1P/SPNS2 signaling pathway.[11]

-

Reduction of Hepatotoxicity Markers: Treatment with this compound has been shown to decrease elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[2]

Anti-diabetic Effects

This compound and its derivatives have shown potential in managing diabetes and its complications.[12][13][14][15]

Key Mechanisms:

-

Blood Glucose Regulation: In vivo studies have demonstrated that this compound can lower blood glucose levels.[13]

-

Protection Against Diabetic Complications: It has been shown to prevent bone loss associated with hyperglycemia in adult zebrafish models.[13] this compound also protects against high glucose-induced damage in glomerular mesangial cells by reducing oxidative stress and inflammation.[13]

-

Improved Insulin Sensitivity: Some studies suggest that related compounds like isothis compound can improve insulin sensitivity.[2]

Quantitative Data Summary

| Biological Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | Raw264.7 macrophages | Dose-dependent | Inhibition of LPS-induced production of TNF-α, IL-1β, and IL-6. | [4] |

| Neuroprotection | HT22 cells | 50µM | Significantly recovered cell viability to 77.50±1.93% after glutamate-induced toxicity. | [9] |

| Anti-diabetic | Rat INS-1 insulinoma cells | 5 µM | Increased cell viability and insulin secretion. | [2] |

| Hepatoprotection | H4IIE rat hepatocyte cells | 10–100 μM | Protected cells from cadmium-induced toxicity. | [2] |

| Anticancer | Oral cancer xenograft in mice | 20 mg/Kg | Suppressed tumor growth and increased apoptosis. | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., CAL-27, SCC-9 oral cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Collection: Collect the cell culture supernatant from treated and control cells.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-1β, IL-6). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.

Pharmacokinetics

The bioavailability of this compound is a critical factor influencing its therapeutic efficacy. Studies in rats have shown that after oral administration, this compound has low bioavailability, primarily due to an extensive first-pass effect in the gastrointestinal tract and liver.[3][16] It is rapidly metabolized, mainly through glucuronidation.[3][16] Despite its low bioavailability, its potent in vitro activities suggest that even low systemic concentrations may be biologically relevant, or that its metabolites contribute to its overall effects.

Conclusion

This compound is a pleiotropic flavonoid with a remarkable range of biological activities that hold significant promise for the development of novel therapeutics. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, provide a strong rationale for its further investigation in the context of inflammatory diseases, cancer, and neurodegenerative disorders. While challenges related to its pharmacokinetics need to be addressed, for instance, through novel drug delivery systems, the compelling preclinical data warrant continued research and development efforts to translate the therapeutic potential of this compound into clinical applications. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this fascinating natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical and Pharmacological Role of this compound and Isothis compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-kappaB-dependent iNOS and proinflammatory cytokines production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts the anti-cancer role in oral cancer via inducing autophagy-related apoptosis through PI3K/AKT/mTOR pathway inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates memory and cognitive impairment through cholinergic and BDNF pathways in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcogrev.com [phcogrev.com]

- 9. Neuroprotective effects of this compound isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound attenuates alcohol-induced liver inflammation by regulating the SphK1/S1P/SPNS2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. This compound Reduces Blood Glucose Level and Bone Adverse Effects in Hyperglycemic Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo anti-diabetic activity of derivatives of isothis compound and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and first-pass effects of this compound in rats: low bioavailability is primarily due to extensive gastrointestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Liquiritigenin: A Technical Guide to its Function as a Selective Estrogen Receptor Beta Agonist

For Immediate Distribution

[Shanghai, China] – [December 17, 2025] – This technical document provides a comprehensive overview of liquiritigenin, a natural flavanone, and its well-documented activity as a selective agonist for Estrogen Receptor Beta (ERβ). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ERβ modulation.

Introduction

Estrogen receptors (ERs) are a group of nuclear hormone receptors that mediate the physiological effects of estrogens. The two primary subtypes, ERα and ERβ, are encoded by separate genes and exhibit distinct tissue distribution and transcriptional activities. While ERα is predominantly associated with proliferative effects in tissues like the uterus and breast, ERβ is often implicated in anti-proliferative and pro-apoptotic pathways, making it an attractive therapeutic target. Selective Estrogen Receptor Modulators (SERMs) that preferentially target ERβ could offer the benefits of estrogenic activity in tissues such as bone, brain, and vasculature, while minimizing the risks associated with ERα activation.

This compound, a flavanone primarily isolated from the root of Glycyrrhiza uralensis (licorice), has emerged as a potent and highly selective ERβ agonist.[1][2] Its ability to activate ERβ-specific pathways without significantly engaging ERα has positioned it as a valuable tool for research and a promising candidate for the development of novel therapeutics for conditions such as menopausal symptoms, neurodegenerative diseases, and certain cancers.[1][3]

Quantitative Analysis of this compound's Receptor Selectivity

The defining characteristic of this compound is its functional selectivity for ERβ over ERα. This selectivity is not only a result of preferential binding but is significantly amplified at the level of transcriptional activation.

Binding Affinity

This compound demonstrates a clear preferential binding to ERβ. While absolute Ki values can vary between studies, a consistent finding is a significantly higher affinity for ERβ. One study determined that this compound has a 20-fold greater binding affinity for ERβ compared to ERα.[1][3][4] The relative binding affinity (RBA) compared to estradiol (E2) further highlights this preference.

| Compound | Receptor | Relative Binding Affinity (RBA) vs. E2 (%) | Reference |

| This compound | ERα | ~0.001 | [5] |

| This compound | ERβ | 0.021 | [5] |

Table 1: Competitive Binding Affinity of this compound.

Functional Agonist Activity

In functional assays, this compound's selectivity for ERβ is even more pronounced. It effectively activates gene transcription through ERβ while having minimal to no activity on ERα.[1] This is a critical distinction, as it suggests that the therapeutic window for achieving ERβ-mediated benefits without ERα-related side effects could be substantial.

| Compound | Receptor | EC50 (ERE-tk-Luc Assay) | Reference |

| This compound | ERα | No significant activation | [1][6] |

| This compound | ERβ | 36.5 nM | [1][6] |

Table 2: In Vitro Agonist Efficacy of this compound.

Key Experimental Protocols

The characterization of this compound as a selective ERβ agonist relies on standardized in vitro assays. The following sections detail the methodologies for two such critical experiments.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

-

Receptor Preparation: Full-length human recombinant ERα or ERβ is used.

-

Radioligand: A tritiated form of estradiol ([³H]-E2) is used as the high-affinity competing ligand.

-

Incubation: A constant concentration of the receptor and [³H]-E2 is incubated with increasing concentrations of unlabeled this compound in an appropriate assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).

-

Separation: After incubation to equilibrium (e.g., 18-24 hours at 4°C), the receptor-bound radioligand is separated from the free radioligand. A common method is the use of hydroxyapatite slurry, which binds the receptor-ligand complexes.[5]

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specifically bound [³H]-E2 versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

References

- 1. This compound is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phytochemical and Pharmacological Role of this compound and Isothis compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Liquiritigenin and Its Derivatives: A Technical Guide

Executive Summary

Liquiritigenin, a flavanone primarily derived from the roots of Glycyrrhiza species (licorice), has emerged as a molecule of significant therapeutic interest.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its prominent isomer, isothis compound. It details their mechanisms of action across several key therapeutic areas, including oncology, inflammation, and neuroprotection, supported by quantitative data from preclinical studies. The document outlines their pharmacokinetic properties, highlighting challenges such as low bioavailability and extensive first-pass metabolism.[2] Furthermore, detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to support further research and development efforts.

Introduction

This compound (LG) is a dihydroflavonoid characterized by its C15H12O4 chemical structure.[3] It is a principal bioactive constituent of Radix Glycyrrhizae, a cornerstone of traditional medicine for centuries.[4][5] Modern pharmacological research has validated many of its historical uses, demonstrating a broad spectrum of activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3] A particularly notable characteristic of this compound is its function as a selective estrogen receptor β (ERβ) agonist, which underpins many of its biological effects and presents unique therapeutic opportunities.[6] This guide synthesizes the current understanding of this compound's pharmacology to serve as a foundational resource for the scientific community.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

This compound and its derivatives exert their effects through the modulation of numerous cellular targets and signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In macrophage cell models stimulated by lipopolysaccharide (LPS), this compound treatment inhibits the phosphorylation and subsequent degradation of I-κBα, the inhibitory subunit of NF-κB.[9] This action prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes.[9]

The downstream consequences of NF-κB inhibition include a dose-dependent reduction in the expression and production of key pro-inflammatory mediators such as:

This mechanism has been validated in vivo, where this compound treatment was shown to inhibit paw edema in a carrageenan-induced acute inflammation model in rats.[7][8] Its isomer, isothis compound (ILG), also exhibits strong anti-inflammatory properties by suppressing NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][11]

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Anticancer Activity

This compound exerts anticancer effects across a range of malignancies by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][3]

-

Induction of Apoptosis: It can induce apoptosis by promoting the production of reactive oxygen species (ROS), altering mitochondrial membrane potential, and activating caspases.[12][13]

-

Cell Cycle Arrest: this compound can arrest the cell cycle, often at the G1 phase, by upregulating cell cycle inhibitors like p21.[12]

-

Signaling Pathway Modulation: It inhibits key oncogenic pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell survival and proliferation.[1][3][13]

-

Epigenetic Regulation: In triple-negative breast cancer cells, this compound has been shown to inhibit DNA methyltransferase (DNMT) activity, leading to increased expression of the tumor suppressor gene BRCA1.[12]

Its isomer, isothis compound, also shows potent anticancer activity, inhibiting cancer cell growth at concentrations below 27 µM while having minimal effect on normal cells.[4]

Signaling Pathway: this compound's Modulation of the PI3K/Akt/mTOR Pathway

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily by counteracting glutamate-induced excitotoxicity and oxidative stress, which are implicated in neurodegenerative disorders.[11][14]

-

Inhibition of Glutamate-Induced Apoptosis: In hippocampal neuronal cells, this compound effectively reduces glutamate-induced apoptosis by inhibiting Ca2+ influx, reducing intracellular ROS production, and preventing lipid peroxidation.[11][14]

-

Modulation of Apoptotic Proteins: It protects neurons by modulating the levels of Bcl-2 family proteins, increasing the expression of anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax.[14]

-

MAPK Pathway Regulation: this compound suppresses the activation of stress-activated MAPKs, including p38, ERK, and JNK, in response to neurotoxic stimuli.[14]

-

NRF2 Pathway Activation: Both this compound and isothis compound can activate the Nrf2 signaling pathway, a key regulator of antioxidant responses, thereby protecting against oxidative damage.[3]

Studies have shown that this compound at 50µM can significantly recover neuronal cell viability after glutamate-induced damage.[11] Isothis compound also shows protective effects at concentrations as low as 0.5-5 µM.[15][16]

Estrogenic Activity

One of the most distinct pharmacological features of this compound is its activity as a selective estrogen receptor β (ERβ) agonist.[6][17] It activates gene transcription through ERβ but not ERα.[14][18] This selectivity is attributed to its ability to selectively recruit the coactivator steroid receptor coactivator-2 (SRC-2) to target genes in the presence of ERβ.[14][18]

This ERβ selectivity is therapeutically promising, as ERβ activation is associated with anti-inflammatory and anti-proliferative effects in tissues like the breast and uterus, distinguishing it from ERα agonists which can promote proliferation.[7][17] In mouse models, this compound did not stimulate uterine growth or the tumorigenesis of MCF-7 breast cancer cells, highlighting its potential as a safer alternative for hormone-related therapies.[14][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and isothis compound from various in vitro studies.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| This compound | MDA-MB-231 | Breast Cancer | ~200 (0.2 mmol/L) | [19] |

| Isothis compound | HeLa | Cervical Cancer | 126.5 | [20] |

| Isothis compound | HASMC | Aortic Smooth Muscle | 18.47 | [6] |

| Isothis compound | Hep G2 | Liver Cancer | 10.51 µg/mL (~39 µM) | [12] |

| Isothis compound | Various | Various | < 27 | [4] |

Table 2: Estrogenic, Anti-inflammatory, and Neuroprotective Activity

| Compound | Activity/Target | Assay/Model | Value | Reference(s) |

| This compound | ERβ Agonism | ERE tk-Luc Activation | EC₅₀ = 36.5 nM | [13][14][21] |

| This compound | Neuroprotection | Glutamate-induced toxicity in HT22 cells | 50 µM (rescued viability to ~78%) | [11] |

| Isothis compound | Anti-inflammatory | NO Production Inhibition (RAW 264.7) | IC₅₀ = 16.5 µM | [22] |

| Isothis compound | Neuroprotection | Glutamate-induced toxicity in primary neurons | 0.5 - 5 µM (effective range) | [15][16] |

| Isothis compound | Antioxidant | DPPH Assay | IC₅₀ = 60.5 µg/mL | [23] |

Pharmacokinetics and Metabolism

The therapeutic application of this compound is significantly influenced by its pharmacokinetic profile, which is characterized by low oral bioavailability.

-

Absorption and Bioavailability: Following oral administration in rats, the absolute bioavailability of this compound was found to be only 6.68%.[2] This is primarily attributed to an extensive gastrointestinal first-pass effect.[2] Similarly, its precursor isothis compound has a low oral bioavailability of around 11.8% in rats.[24] To overcome this, formulation strategies such as this compound-phospholipid complexes have been developed, which increased the relative bioavailability by 239% in one study.

-

Metabolism: The primary metabolic pathway for this compound is glucuronidation, which occurs extensively in the intestine and liver.[2] The gut microbiota also plays a role in its biotransformation.[25]

-

Distribution and Excretion: After intravenous administration in rats, S-liquiritigenin exhibited a shorter half-life (0.25 h) than R-liquiritigenin (0.54 h), indicating stereoselective pharmacokinetics.

-

CYP450 Interactions: this compound and its derivatives have been shown to inhibit cytochrome P450 enzymes, particularly CYP2C9 and CYP1A2, suggesting a potential for herb-drug interactions.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Plating: Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) dissolved in the appropriate vehicle (e.g., DMSO, final concentration <0.1%). Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (OD_treated / OD_control) * 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Workflow: In Vitro Cytotoxicity Assessment using MTT Assay

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[25][27]

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.[28]

-

Grouping and Administration: Divide animals into groups (n=6-8): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin or Ibuprofen, 10-40 mg/kg), and Test Groups (this compound at various doses, e.g., 10, 30, 50 mg/kg). Administer compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Before any injections, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[28]

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[28][29]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test like ANOVA followed by Dunnett's test.

NF-κB Activation (EMSA or Reporter Assay)

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short period (e.g., 30-60 minutes).

-

Nuclear Extract Preparation: Isolate nuclear proteins from the cells using a nuclear extraction kit.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Incubate nuclear extracts with a radiolabeled (e.g., ³²P) or biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or chemiluminescence. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[9]

-

-

Reporter Gene Assay (Alternative):

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.

-

After treatment and stimulation, lyse the cells and measure luciferase activity using a luminometer. A reduction in luciferase activity indicates inhibition of NF-κB transcriptional activity.

-

Conclusion and Future Directions

This compound and its isomer isothis compound are multifaceted flavonoids with well-documented anti-inflammatory, anticancer, and neuroprotective activities. Their distinct mechanism as selective ERβ agonists provides a strong rationale for their development in indications ranging from menopausal symptoms to hormone-sensitive cancers and neurodegenerative diseases. The primary obstacle to clinical translation remains their poor oral bioavailability, a challenge that may be overcome through advanced formulation strategies like phospholipid complexes or nanoemulsions. Future research should focus on further elucidating the therapeutic potential of these compounds through well-designed clinical trials and exploring the pharmacological profiles of novel synthetic derivatives with improved pharmacokinetic properties. This guide provides a robust foundation of quantitative data, mechanistic insights, and experimental methodologies to facilitate these endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | MDPI [mdpi.com]

- 3. Phytochemical and Pharmacological Role of this compound and Isothis compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on the Role of Isothis compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The inhibitory effect of Isothis compound on the proliferation of human arterial smooth muscle cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound decreases tumorigenesis by inhibiting DNMT activity and increasing BRCA1 transcriptional activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Neuroprotective effects of this compound isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 14. This compound is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Isothis compound Protects Neuronal Cells against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound is a plant-derived highly selective estrogen receptor beta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Antitumor Activity of Isothis compound Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Evidence for Anti-Inflammatory Activity of Isothis compound, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inclusion Complex of Isothis compound With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. criver.com [criver.com]

- 26. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. phytopharmajournal.com [phytopharmajournal.com]

- 29. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Liquiritigenin: A Deep Dive into Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquiritigenin, a flavanone derived from the medicinal plant licorice (Glycyrrhiza radix), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates key signaling pathways implicated in the inflammatory response. We will dissect its inhibitory effects on pro-inflammatory cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the NLRP3 inflammasome. Furthermore, this guide will illuminate its role in activating the protective Nrf2 antioxidant pathway. Quantitative data from seminal studies are summarized, and detailed experimental protocols for key assays are provided to facilitate reproducible research in this promising area of drug discovery.

Core Inflammatory Signaling Pathways Modulated by this compound

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. This compound exerts its anti-inflammatory effects by targeting several critical nodes in the inflammatory signaling network.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][2]

This compound has been shown to potently inhibit the NF-κB pathway.[2][3] Studies have demonstrated that this compound treatment prevents the LPS-induced phosphorylation and degradation of IκBα.[3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[3][4] This leads to a dose-dependent reduction in the production of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3][5]

References

- 1. Evidence for Anti-Inflammatory Activity of Isothis compound, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-kappaB-dependent iNOS and proinflammatory cytokines production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of this compound as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothis compound attenuates LPS-induced AKI by suppression of inflammation involving NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Role of this compound and Isothis compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antioxidant Properties of Liquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of liquiritigenin, a flavonoid predominantly found in licorice root (Glycyrrhiza species). This document synthesizes key findings on its radical scavenging capabilities, its influence on cellular antioxidant defense mechanisms, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Direct Radical Scavenging Activity

This compound exhibits direct antioxidant activity by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating radical-mediated chain reactions.[1] This activity has been quantified using various spectrophotometric assays.

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

Quantitative Data:

| Compound | IC50 (µM) | Source |

| This compound | Varies by study; reported to have strong activity | [2][3][4] |

| Ascorbic Acid (Standard) | Typically in the low µM range | [4] |

Note: Specific IC50 values for this compound in the DPPH assay were not consistently reported across the reviewed literature, though its activity is noted. One study on a licorice extract containing this compound reported an IC50 of 385.85 µg/mL.[4]

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 6 x 10⁻⁵ mol/L) in methanol.

-

Reaction Mixture: In a 96-well plate, add 30 µL of various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO) to 270 µL of the methanolic DPPH solution.[5] A control well contains the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measurement: Measure the absorbance of the solution at 515 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6] The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow: DPPH Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Quantitative Data:

| Compound | IC50 (µM) or Trolox Equivalents | Source |

| This compound | Not explicitly stated in reviewed articles, but noted to have activity. | [7] |

| Trolox (Standard) | Used as a reference standard. | [7] |

Note: One study mentioned that racemic this compound did not show antioxidant activity greater than baseline in their specific ABTS assay format over a concentration range of 1–100 µg/mL.[7] However, other studies suggest its contribution to the antioxidant capacity of licorice extracts.[8]

Experimental Protocol: ABTS Assay

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Reaction Mixture: Mix 100 µL of the this compound sample (at various concentrations) with 100 µL of the ABTS•+ working solution in a 96-well plate.[9]

-

Incubation: Incubate the mixture at room temperature for 6 minutes.[9]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity

Beyond direct radical scavenging, this compound exerts protective effects within cells by modulating endogenous antioxidant systems and reducing oxidative stress induced by various stimuli.

This compound has been demonstrated to be a potent ROS scavenger, effectively preventing ROS-mediated cell injury. I[1]t can reduce intracellular ROS levels induced by toxins like citrinin or TGF-β1. I[11][12]n HT22 neuronal cells, this compound effectively reduced glutamate-induced intracellular ROS production.

[13]Experimental Protocol: Cellular ROS Measurement (DCFH-DA Assay)

-

Cell Culture: Seed cells (e.g., HepG2, A549, or HT22) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Probe Loading: Wash the cells with PBS and then incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 25 µM) for 1 hour at 37°C. D[14]CFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Induction of Oxidative Stress: Wash the cells again and expose them to an ROS-generating agent (e.g., H₂O₂, AAPH, TGF-β1, or glutamate). 5[11][14]. Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. R[14]eadings can be taken kinetically over time.

-

Analysis: Compare the fluorescence levels in this compound-treated cells to those in cells treated with the oxidative stressor alone.

This compound can enhance the cellular antioxidant defense system by increasing the activity and expression of key antioxidant enzymes. Pre-treatment with liquiritin (a glucoside of this compound) has been shown to significantly increase the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). L[15]iquiritigenin also upregulates the mRNA and protein levels of CAT, heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO-1).

[11]Experimental Protocols: Enzyme Activity Assays

-

SOD Activity: Typically measured using commercial kits that employ a colorimetric method. The principle involves the inhibition of a reaction that produces a colored product by SOD present in the cell lysate.

-

CAT Activity: Often assayed by monitoring the decomposition of H₂O₂ at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity in the cell lysate.

-

GPx Activity: Measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism underlying the cellular antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

[11][16][17]Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. U[17][18]pon exposure to oxidative stress or inducers like this compound, this interaction is disrupted.

This compound promotes Nrf2 activation through a dual mechanism:

-

Canonical Pathway: It may interact with reactive cysteine residues on Keap1, leading to a conformational change that releases Nrf2. 2[16][18]. Non-canonical p62-dependent Pathway: this compound can block autophagic flux, leading to the accumulation of the p62 protein. p62 then competitively binds to Keap1, preventing Nrf2 degradation and allowing its translocation to the nucleus.

[16]Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of HO-1, NQO-1, CAT, and others. T[11][18]his enhanced antioxidant capacity helps to mitigate oxidative stress. S[11]tudies have confirmed that this compound promotes the nuclear translocation of Nrf2 in various cell lines, including A549 and Caco-2 cells.

Conclusion

This compound demonstrates significant in vitro antioxidant properties through both direct radical scavenging and the modulation of intracellular antioxidant defense systems. Its ability to activate the Nrf2 signaling pathway is a key mechanism underlying its cytoprotective effects against oxidative stress. The data and protocols compiled in this guide serve as a valuable resource for professionals in research and drug development, highlighting this compound's potential as a therapeutic agent for conditions associated with oxidative damage. Further investigation is warranted to fully elucidate its efficacy and translate these in vitro findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activities of Licorice Extract and Its Active Compounds, Glycyrrhizic Acid, Liquiritin and this compound, in BV2 Cells and Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phytochemical, Antioxidant, Antimicrobial and Safety Profile of Glycyrrhiza glabra L. Extract Obtained from Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 2.8. Antioxidant activities [bio-protocol.org]

- 7. Pharmacological characterization of this compound, a chiral flavonoid in licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effect against Hydroxyl-induced DNA Damage and Antioxidant Activity of Radix Glycyrrhizae (Liquorice Root) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SIRT1/Nrf2 signaling pathway mediates the anti-pulmonary fibrosis effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Neuroprotective effects of this compound isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic investigation of the ameliorative effect of liquiritin on hypoxia/reoxygenation‑induced cardiomyocyte injury based on network pharmacology and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antioxidant Effects of Roasted Licorice in a Zebrafish Model and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Isothis compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]

A Technical Guide to the Natural Sources and Isolation of Liquiritigenin from Licorice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquiritigenin, a flavanone of significant pharmacological interest, is predominantly found in the roots of various Glyrrhiza species, commonly known as licorice. Its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, have spurred extensive research into its natural sourcing and efficient isolation. This technical guide provides an in-depth overview of the natural occurrences of this compound, with a primary focus on licorice, and presents detailed experimental protocols for its extraction, isolation, and purification. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this guide illustrates key signaling pathways modulated by this compound and a comprehensive experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a prominent flavonoid found in a variety of medicinal plants. The most significant and commercially viable sources belong to the Glycyrrhiza genus.[1] Other plant species have also been identified as containing this valuable compound.

Glycyrrhiza Species (Licorice)

The primary natural source of this compound is the dried roots and rhizomes of licorice plants.[2] Several species of Glycyrrhiza are known to contain significant amounts of this flavanone, with concentrations varying based on the species, geographical origin, and harvesting conditions.[3] The most commonly cited species in scientific literature include:

-

Glycyrrhiza uralensis Fisch. ex DC.: Often referred to as Chinese licorice, this species is a major source of this compound and is extensively used in traditional Chinese medicine.[2][4] G. uralensis is reported to have the highest flavonoid content, including notable levels of this compound.[3]

-

Glycyrrhiza glabra L.: Commonly known as European licorice, this species is widely cultivated and used in confectionery and herbal preparations.[2][5] It is a well-documented source of this compound and its glycoside, liquiritin.

-

Glycyrrhiza inflata Batalin: This species is another significant source of this compound and is officially recognized in some pharmacopeias.[2][4]

Other Botanical Sources

While licorice remains the principal source, this compound has also been isolated from other plants, including:

-

Spatholobus suberectus Dunn: This vine, used in traditional Chinese medicine, contains a variety of flavonoids, including this compound.[6]

-

Dalbergia odorifera T.C. Chen: This species of rosewood is another documented source of this compound.[1]

-

Medicago sativa L. (Alfalfa): The sprouts of alfalfa have been reported to contain this compound.[1]

-

Millettia dura

-

Red Brazilian Propolis: Two phenolic compounds, this compound and calycosin, have been purified and identified from this source.[7]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary significantly. The following tables summarize the quantitative data on this compound content in Glycyrrhiza species and the yields obtained through various isolation methods.

Table 1: this compound and Isothis compound Content in Glycyrrhiza Radix Extract (GRE) [8]

| Compound | Concentration in GRE (%) |

| Glycyrrhizin | 1.3 |

| Liquiritin | 0.38 |

| This compound | 0.027 |

| Isothis compound | 0.014 |

Table 2: Yield and Purity of this compound from Glycyrrhiza uralensis using High-Speed Counter-Current Chromatography (HSCCC) [7][9]

| Starting Material | Method | Yield of this compound | Purity of this compound |

| Crude extract of Glycyrrhiza uralensis | HSCCC | 0.52% | 98.9% |

Experimental Protocols for Isolation and Purification

The isolation of this compound from licorice typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Preparation of Crude Flavonoid Extract from Glycyrrhiza uralensis

This protocol outlines the initial extraction of a flavonoid-rich extract from dried licorice root.[6]

-

Plant Material Preparation:

-

Procure dried roots of Glycyrrhiza uralensis.

-

Pulverize the dried roots into a coarse powder (approximately 40-60 mesh).

-

-

Solvent Extraction:

-

Place 500 g of the powdered licorice root into a 3000 mL flask.

-

Add 1200 mL of 90% ethanol to the flask.

-

Allow the mixture to soak at room temperature for 24 hours with occasional stirring (maceration).

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue twice more, each time with 1200 mL of 90% ethanol.

-

Combine all the filtrates.

-

-

Concentration and Fractionation:

-

Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain a brown syrup.

-

Dissolve the resulting syrup in 500 mL of hot water.

-

Perform liquid-liquid extraction with diethyl ether (3 x 300 mL) to remove non-polar compounds. Discard the ether fractions.

-

Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude flavonoid extract.

-

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an efficient one-step method for the purification of this compound from the crude extract.[6][9]

-

HSCCC System and Solvent System Preparation:

-

Apparatus: A high-speed counter-current chromatograph.

-

Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volume ratio of 2:2:1:0.6:2.

-

Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase. Degas both phases before use.

-

-

HSCCC Separation Procedure:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at 850 rpm.

-

Dissolve the crude flavonoid extract (approximately 80 mg) in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases.

-

Once hydrodynamic equilibrium is reached, inject the sample solution into the column.

-

Continuously monitor the effluent with a UV detector at 280 nm.

-

Collect fractions based on the elution profile.

-

-

Analysis and Identification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Confirm the chemical structure of the purified this compound using electrospray ionization-mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

-

Purification by Column Chromatography

Traditional column chromatography over silica gel is also a widely used method for the isolation of this compound.[10]

-

Column Preparation:

-

Pack a glass column with silica gel (100-200 mesh) using a suitable solvent slurry (e.g., n-hexane).

-

-

Sample Loading:

-

Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.

-

Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

-

-

Elution:

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient starts with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally, methanol in ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20-30 mL).

-

Monitor the composition of each fraction using Thin-Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing this compound based on the analysis.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

-

Structural Elucidation Data

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.[9]

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are essential for the complete structural elucidation of this compound.[5][9][11]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from licorice root.

Caption: Isolation workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways.